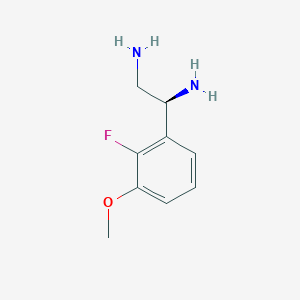

(1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine

Description

“(1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine” is a chiral diamine compound characterized by an ethane-1,2-diamine backbone with a substituted aromatic ring at the first carbon. The aromatic substituent comprises a fluorine atom at the ortho-position (C2) and a methoxy group at the meta-position (C3). The stereochemistry at the C1 position is specified as the S-enantiomer, which may influence its biological activity and interaction with chiral targets.

Properties

Molecular Formula |

C9H13FN2O |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

(1S)-1-(2-fluoro-3-methoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13FN2O/c1-13-8-4-2-3-6(9(8)10)7(12)5-11/h2-4,7H,5,11-12H2,1H3/t7-/m1/s1 |

InChI Key |

QOBBVQIQLJJHIL-SSDOTTSWSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1F)[C@@H](CN)N |

Canonical SMILES |

COC1=CC=CC(=C1F)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and ethylenediamine.

Condensation Reaction: The aldehyde group of 2-fluoro-3-methoxybenzaldehyde reacts with ethylenediamine under acidic or basic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Further reduction of the compound can be achieved using strong reducing agents, leading to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds similar to (1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine exhibit promising anticancer activity. For instance, derivatives of phenyl ethane diamines have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of fluorine and methoxy groups may enhance the bioactivity and selectivity of these compounds against cancerous cells.

Neuroprotective Effects

Studies suggest that this compound may have neuroprotective properties. Compounds with similar structures have been shown to modulate neurotransmitter systems and could potentially be developed into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Material Science

Polymer Chemistry

this compound can serve as a building block for synthesizing novel polymers. Its unique functional groups allow for the creation of materials with tailored properties, such as increased thermal stability and enhanced mechanical strength. These materials can be utilized in various applications, including coatings, adhesives, and composite materials.

Nanotechnology

In nanotechnology, this compound can be employed in the functionalization of nanoparticles. Its ability to interact with biological molecules makes it a suitable candidate for developing targeted drug delivery systems where nanoparticles are used to transport therapeutic agents directly to diseased cells.

Biochemistry

Protein Interaction Studies

The compound's structure suggests potential for interaction with various biological macromolecules. It can be utilized in studies aimed at understanding protein-ligand interactions, which are crucial for drug design and development. By modifying the compound's structure, researchers can explore how changes affect binding affinity and specificity to target proteins.

Enzyme Inhibition

There is potential for this compound to act as an enzyme inhibitor. Compounds with similar diamine structures have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways related to disease states.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the effects of phenyl ethane diamines on breast cancer cell lines | Demonstrated significant reduction in cell viability at certain concentrations |

| Neuroprotective Effects | Evaluated the impact of similar compounds on neuronal cell cultures | Showed increased cell survival and reduced oxidative stress markers |

| Polymer Development | Developed new polymeric materials using diamine derivatives | Resulted in materials with superior mechanical properties compared to traditional polymers |

Mechanism of Action

The mechanism of action of (1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

The ethane-1,2-diamine scaffold is versatile, with modifications to the aromatic ring or stereochemistry significantly altering physicochemical and biological properties. Below is a systematic comparison with key analogs:

Substituent Effects on Aromatic Rings

Key Observations :

- Electron-withdrawing groups (F, Cl) may enhance intermolecular interactions (e.g., halogen bonding) but could increase cytotoxicity .

- Thiophene substituents introduce conjugated systems, favoring applications in optoelectronics or catalysis .

Chain Length and Linker Effects

Key Observations :

- Ethane-1,2-diamine derivatives exhibit lower cytotoxicity compared to propane-1,3-diamine analogs, likely due to reduced metabolic instability .

- The rigid ethane backbone may limit conformational flexibility, affecting binding to biological targets .

Stereochemical Considerations

The S-configuration at C1 in the target compound contrasts with racemic or R-enantiomers of analogs. For example:

- (1R,2R)-1,2-Diphenyl-1,2-ethanediamine is used as a chiral ligand in asymmetric synthesis, demonstrating enantioselectivity in catalytic reactions .

- Stereochemistry influences molecular recognition ; the S-enantiomer may exhibit distinct pharmacokinetic or thermodynamic profiles compared to diastereomers .

Biological Activity

(1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine, a compound with the molecular formula CHFNO, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

- Molecular Weight : 184.21 g/mol

- CAS Number : 1213948-00-5

- Structure : The compound features a phenyl ring substituted with a fluorine and methoxy group, linked to an ethane chain with two amine functionalities.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : Salicylaldehyde derivatives and appropriate amines.

- Reactions : Employing methods such as reductive amination or nucleophilic substitution to introduce the amine groups onto the ethane backbone.

- Purification : Techniques like recrystallization or chromatography are used to isolate the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Cytotoxicity Assays : Compounds with similar structures were tested against various cancer cell lines using the SRB assay. Results indicated significant cytotoxic effects against human colon adenocarcinoma (HT-29) and non-small-cell lung carcinoma (A549), with IC values indicating effective inhibition of cell growth .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| A | HT-29 | 15 |

| B | A549 | 20 |

| C | SK-OV-3 | 25 |

The proposed mechanism of action for this compound includes:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.

- Induction of Apoptosis : Induction of programmed cell death in cancer cells has been observed in related compounds.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like fluorine and electron-donating groups such as methoxy significantly influences biological activity. Studies indicate that modifications on the phenyl ring can enhance potency and selectivity for cancer cells .

Case Studies

Several case studies have documented the biological effects of related compounds:

- Study on Antioxidant Activity : A series of phenyl-substituted diamines exhibited substantial antioxidant properties against DPPH and ABTS radicals, suggesting potential for use in oxidative stress-related diseases .

- Cytotoxicity in Non-Cancer Cells : While testing for selectivity, compounds were also evaluated against non-cancer MDCK cells, highlighting the importance of minimizing toxicity to normal cells while maximizing efficacy against tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.